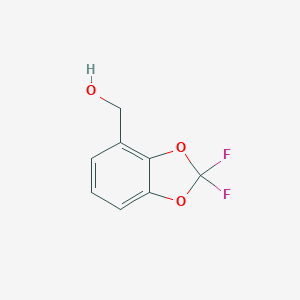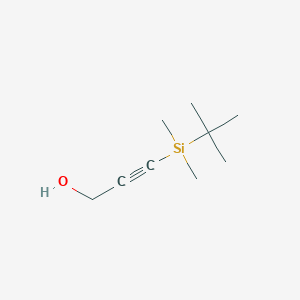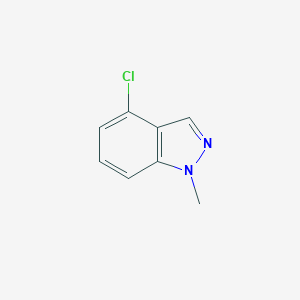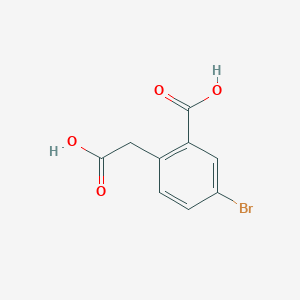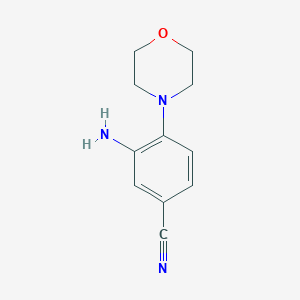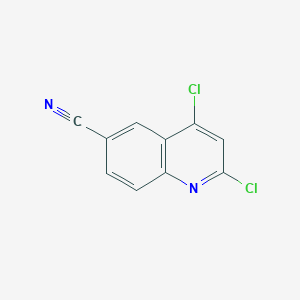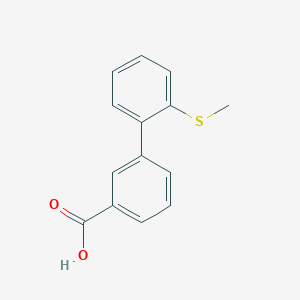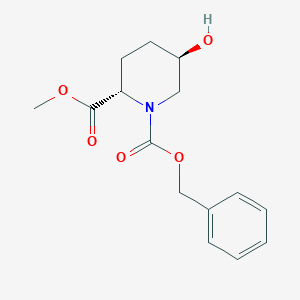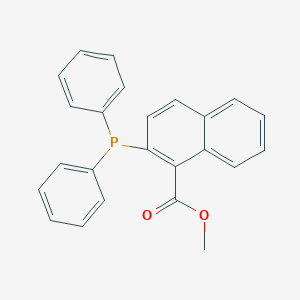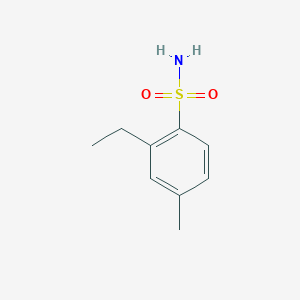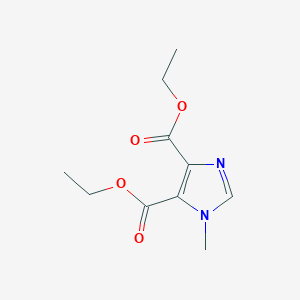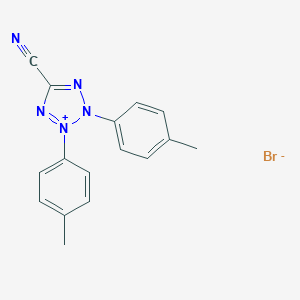
5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide is a redox-sensitive tetrazolium salt. It is primarily used as a red fluorescent dye to detect metabolic activity in microorganisms. Upon reduction, it produces a fluorescent formazan, which is only fluorescent in its solid state .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide typically involves the reaction of p-tolyl hydrazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide undergoes several types of chemical reactions, including:
Reduction: The compound is reduced to form a fluorescent formazan.
Oxidation: It can be oxidized back to its original tetrazolium form.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and ascorbic acid. The reaction is typically carried out in an aqueous medium at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to revert the compound to its original form.
Substitution: Nucleophiles such as chloride or acetate can replace the bromide ion in the presence of a suitable catalyst
Major Products
Reduction: The major product is the fluorescent formazan.
Oxidation: The major product is the original tetrazolium salt.
Substitution: The major products are the substituted tetrazolium salts
Scientific Research Applications
5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed in cell viability assays to distinguish between live and dead cells.
Medicine: Utilized in diagnostic tests to measure metabolic activity in tissues and cells.
Industry: Applied in the development of biosensors and other analytical devices
Mechanism of Action
The mechanism of action of 5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide involves its reduction by cellular enzymes to form a fluorescent formazan. This reduction is indicative of metabolic activity, as only living cells with active metabolism can reduce the compound. The fluorescent formazan accumulates in the cells, allowing for visualization and quantification of metabolic activity .
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.
Tetranitroblue tetrazolium chloride: Used in histochemistry and for detecting superoxide production.
1,3,5-Triphenyltetrazolium chloride: Employed in various biochemical assays
Uniqueness
5-Cyano-2,3-di-(p-tolyl)tetrazolium bromide is unique due to its high sensitivity and specificity for detecting metabolic activity in microorganisms. Its red fluorescent formazan product provides a distinct advantage in applications requiring fluorescence-based detection .
Properties
IUPAC Name |
2,3-bis(4-methylphenyl)tetrazol-2-ium-5-carbonitrile;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N5.BrH/c1-12-3-7-14(8-4-12)20-18-16(11-17)19-21(20)15-9-5-13(2)6-10-15;/h3-10H,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAZLFAHKWCPNN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C#N.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545395 |
Source


|
| Record name | 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102568-69-4 |
Source


|
| Record name | 5-Cyano-2,3-bis(4-methylphenyl)-2H-tetrazol-3-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
